molecular formula C6H4ClFS B1463581 5-Chloro-2-fluorobenzenethiol CAS No. 1208076-47-4

5-Chloro-2-fluorobenzenethiol

Cat. No. B1463581
M. Wt: 162.61 g/mol
InChI Key: JXSXSIGAYPVFSM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzenethiol is a chemical compound with the CAS Number: 1208076-47-4 . It has a molecular weight of 162.61 and its IUPAC name is 5-chloro-2-fluorobenzenethiol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzenethiol is 1S/C6H4ClFS/c7-4-1-2-5 (8)6 (9)3-4/h1-3,9H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzenethiol is a liquid . It has a molecular weight of 162.61 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents Synthesis: A study on the design, synthesis, and in vitro antimicrobial screening of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues from chloro-substituted-2-amino-5-fluorobenzenethiol revealed promising results against Gram-positive and Gram-negative bacteria strains and selected fungi species. These compounds, prepared from 5-fluorobenzenethiol derivatives, showed significant antimicrobial activity, highlighting the potential of halogenated benzenethiols in antimicrobial agent development (Armenise et al., 2012).

Synthesis of Heterocyclic Scaffolds

  • Heterocyclic Oriented Synthesis (HOS): 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, was used for the preparation of various substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This study demonstrates the utility of chloro-fluoro-nitrobenzoic acids in synthesizing diverse heterocyclic compounds, which could suggest similar applications for 5-Chloro-2-fluorobenzenethiol in synthesizing novel heterocyclic scaffolds (Křupková et al., 2013).

Pharmaceutical Intermediate Synthesis

  • Key Intermediate for Pesticides: The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides such as herbicidal juthiacet-methyl, highlights the importance of chloro-fluoro-nitrobenzene derivatives in the synthesis of agricultural chemicals. This suggests potential applications for 5-Chloro-2-fluorobenzenethiol in the synthesis of similar intermediates for pharmaceutical or agrochemical purposes (Xiao-hua Du et al., 2005).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H302, H314, H335 . This indicates that it can cause burns and eye damage, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

5-chloro-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSXSIGAYPVFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorobenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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